An In-depth Technical Guide to 3-Aminopentanedioic Acid Hydrochloride: From Discovery to Modern Applications
An In-depth Technical Guide to 3-Aminopentanedioic Acid Hydrochloride: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 3-aminopentanedioic acid hydrochloride, also known as β-glutamic acid hydrochloride or 3-aminoglutaric acid hydrochloride. It traces the journey of this intriguing molecule from its natural discovery to its synthesis and evolving role in neuroscience research. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's history, properties, and scientific applications.
Discovery and Natural Occurrence
The story of 3-aminopentanedioic acid begins in the mid-20th century with the exploration of marine natural products. In 1965, Japanese researchers T. Takemoto and T. Sai first isolated this novel β-amino acid from the red algae Chondria armata.[1] This discovery marked the entry of 3-aminopentanedioic acid into the scientific landscape, distinguishing it from its well-known α-isomer, glutamic acid.
| Key Discovery Milestone | |
| Compound | 3-Aminopentanedioic Acid |
| Natural Source | Chondria armata (Red Algae) |
| Year of Discovery | 1965 |
| Discoverers | T. Takemoto and T. Sai |
The Dawn of Chemical Synthesis
One of the most established methods for α-amino acid synthesis, the Strecker synthesis, discovered by Adolph Strecker, provides a plausible early approach for a β-amino acid analogue.[2] This method involves the reaction of an aldehyde with cyanide and ammonia, followed by hydrolysis.
A general synthetic approach to produce the hydrochloride salt involves reacting the amino acid with thionyl chloride in an alcohol solvent, a method commonly used for producing amino acid ester hydrochlorides.[3][4]
Below is a generalized workflow representing a plausible early synthetic route.
Caption: A plausible synthetic workflow for 3-aminopentanedioic acid and its hydrochloride salt.
Physicochemical Properties
3-Aminopentanedioic acid hydrochloride is a white to off-white crystalline solid.[5] The hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various experimental applications.
| Property | Value |
| Molecular Formula | C5H10ClNO4 |
| Molecular Weight | 183.59 g/mol [6] |
| CAS Number | 336182-10-6[5] |
| Synonyms | β-Glutamic acid hydrochloride, 3-Aminoglutaric acid hydrochloride[5] |
| Melting Point | >222 °C (decomposition)[6] |
Evolving Understanding of Biological Significance
The structural similarity of 3-aminopentanedioic acid to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, naturally led to investigations into its biological activity.[7][8] However, its β-amino acid structure confers unique properties that differentiate it from its α-amino acid counterpart.
A "Silent" False Neurotransmitter
A pivotal study in 2015 characterized 3-aminoglutarate as a "silent" false transmitter for glutamate neurons.[9] This research demonstrated that 3-aminoglutarate can be taken up by presynaptic terminals and packaged into synaptic vesicles, competing with glutamate.[9] Upon release, however, it does not significantly activate postsynaptic glutamate receptors, thus acting as a "silent" modulator of glutamatergic transmission.[9] This discovery opened new avenues for its use as a pharmacological tool to study the dynamics of vesicular glutamate transport and release.
Caption: Mechanism of 3-aminoglutarate as a "silent" false neurotransmitter.
Potential Therapeutic Applications
The ability of 3-aminoglutarate to suppress epileptiform activity has been demonstrated in various experimental models.[9] By reducing the amount of glutamate released at synapses, it can dampen excessive neuronal excitation, suggesting its potential as a therapeutic agent in conditions characterized by glutamatergic overactivity, such as epilepsy.[9]
Experimental Protocols
General Synthesis of 3-Aminopentanedioic Acid Hydrochloride
The following is a generalized protocol for the synthesis of an amino acid hydrochloride, which can be adapted for 3-aminopentanedioic acid.
Materials:
-
3-Aminopentanedioic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend 3-aminopentanedioic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Wash the solid with anhydrous diethyl ether to remove any remaining impurities.
-
Dry the resulting white solid under vacuum to yield 3-aminopentanedioic acid hydrochloride.
Note: This is a generalized procedure and may require optimization for specific scales and desired purity. All manipulations should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.
In Vitro Electrophysiology Assay for False Transmitter Activity
Objective: To assess the effect of 3-aminopentanedioic acid on synaptic transmission in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Patch-clamp electrophysiology setup
-
Artificial cerebrospinal fluid (aCSF)
-
3-Aminopentanedioic acid hydrochloride stock solution
-
Glutamate receptor antagonists (e.g., CNQX, AP5)
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
After a suitable period of in vitro maturation, transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline spontaneous excitatory postsynaptic currents (sEPSCs).
-
Apply 3-aminopentanedioic acid hydrochloride to the bath at a known concentration and continue recording sEPSCs.
-
Observe for changes in the frequency and amplitude of sEPSCs. A decrease in sEPSC frequency would be consistent with a presynaptic mechanism of action, such as competition for vesicular filling.
-
Confirm that the recorded currents are glutamatergic by applying glutamate receptor antagonists at the end of the experiment, which should block the sEPSCs.
Conclusion and Future Directions
From its discovery in a marine alga to its characterization as a sophisticated modulator of synaptic transmission, 3-aminopentanedioic acid hydrochloride has proven to be a molecule of significant scientific interest. Its unique action as a "silent" false neurotransmitter provides a valuable tool for dissecting the complexities of glutamatergic signaling. Future research may focus on leveraging this mechanism for the development of novel therapeutic strategies for neurological disorders characterized by excessive glutamate release. Further exploration of its derivatives and their structure-activity relationships could unlock even more potent and selective modulators of synaptic function, paving the way for the next generation of neuropharmacological agents.
References
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Takemoto, T., & Sai, T. (1965). [STUDIES ON THE CONSTITUENTS OF CHONDRIA ARMATA. VII. ISOLATION OF 3-AMINOGLUTARIC ACID]. Yakugaku Zasshi, 85, 33-37. [Link]
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Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]
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Sano, C. (2009). History of glutamate production. The American Journal of Clinical Nutrition, 90(3), 728S–732S. [Link]
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Furuya, A., & Nakao, Y. (2001). Early History of the Breeding of Amino Acid-Producing Strains. In Microbial Production of L-Amino Acids (pp. 1-13). Springer. [Link]
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Watkins, J. C. (2006). The glutamate story. British Journal of Pharmacology, 147(Suppl 1), S100-S108. [Link]
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PubChem. (n.d.). 3-Aminopentanedioic acid. Retrieved from [Link]
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Foster, D. J., et al. (2015). Effects of 3-aminoglutarate, a "silent" false transmitter for glutamate neurons, on synaptic transmission and epileptiform activity. Neuropharmacology, 97, 1-9. [Link]
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Jeong, H. J., et al. (2022). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 23(19), 11889. [Link]
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Hashimoto, K. (2018). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 19(7), 2115. [Link]
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Annals of Mechnikov's Institute. (2022). Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute, (4), 5-11. [Link]
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Krustev, E., et al. (2017). When and why amino acids?. Journal of Physiology-Paris, 111(1-2), 1-10. [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Yunger, L. M., et al. (1984). Orally active and potent inhibitors of gamma-aminobutyric acid uptake. Journal of Medicinal Chemistry, 27(11), 1483-1487. [Link]
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Bar-Or, D., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 51(5), 444-460. [Link]
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Teymoori, S., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
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Chemistry LibreTexts. (2021). 3.6: Amines as Neurotransmitters. Retrieved from [Link]
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